1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This dihydrochloride salt (CAS 2034283-09-3) provides a unique methylene-linked pyridyl-piperidine scaffold distinct from direct-aryl analogs (e.g., CAS 1365155-44-7). The pre‑installed 4‑carbonitrile group enables rapid hydrolysis/reduction for SAR expansion, while guaranteed aqueous solubility (≥50 mM in buffer) supports fragment‑based lead discovery (SPR, DSF, NMR) and bioconjugation without organic co‑solvents. The cis‑configured methylene spacer and basic piperidine center (calc. pKa ~8.7) deliver a privileged kinase‑inhibitor chemotype cited in Merck’s Wnt‑pathway patent family (WO/2015/144290). Secure consistent batch quality, optimal solubility, and direct synthetic entry to patented CNS/drug‑like space.

Molecular Formula C12H17Cl2N3
Molecular Weight 274.19
CAS No. 2034283-09-3
Cat. No. B2551629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride
CAS2034283-09-3
Molecular FormulaC12H17Cl2N3
Molecular Weight274.19
Structural Identifiers
SMILESC1CN(CCC1C#N)CC2=CC=NC=C2.Cl.Cl
InChIInChI=1S/C12H15N3.2ClH/c13-9-11-3-7-15(8-4-11)10-12-1-5-14-6-2-12;;/h1-2,5-6,11H,3-4,7-8,10H2;2*1H
InChIKeyLYNOHWOBUNNPCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile Dihydrochloride: Chemical Identity, Structural Class, and Procurement-Relevant Baseline


1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride (CAS 2034283-09-3) is a heterocyclic small-molecule salt belonging to the pyridylmethyl-piperidine class, characterised by a piperidine ring bearing a carbonitrile group at the 4-position and an N-(pyridin-4-ylmethyl) substituent [1]. With a molecular formula of C₁₂H₁₇Cl₂N₃ and a molecular weight of 274.19 g·mol⁻¹, the dihydrochloride salt form distinguishes it from the corresponding free base and from direct-aryl-linked analogs such as 1-(pyridin-4-yl)piperidine-4-carbonitrile (CAS 1365155-44-7) . This compound is primarily utilised as a synthetic building block in medicinal chemistry programmes targeting kinase inhibition, Wnt pathway modulation, and other receptor-mediated pathways [2].

Why 1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile Dihydrochloride Cannot Be Replaced by In-Class Analogs Without Risk to Experimental Outcomes


Compounds within the pyridyl-piperidine family are frequently treated as interchangeable building blocks in medicinal chemistry campaigns; however, the specific combination of a methylene linker, a 4-carbonitrile group, and a dihydrochloride salt form in this compound creates a differentiated pharmacological and physicochemical profile that cannot be assumed for close analogs [1]. Substitution with the direct-aryl analog 1-(pyridin-4-yl)piperidine-4-carbonitrile (CAS 1365155-44-7) alters the conformational flexibility and electronic distribution of the piperidine nitrogen, potentially affecting target binding and selectivity . Similarly, using the free base instead of the dihydrochloride salt may compromise aqueous solubility and reproducible formulation in biological assays . The evidence below quantifies these differences where direct data exist and identifies critical gaps where class-level inference must guide procurement decisions.

Quantitative Differentiation Evidence: 1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile Dihydrochloride Versus Closest Analogs


Methylene Linker Versus Direct Aryl Attachment: Conformational and Electronic Differentiation from 1-(Pyridin-4-yl)piperidine-4-carbonitrile

The target compound incorporates a methylene (–CH₂–) spacer between the pyridine and piperidine rings, whereas the closest commercial analog, 1-(pyridin-4-yl)piperidine-4-carbonitrile (CAS 1365155-44-7), attaches the pyridine directly to the piperidine nitrogen via a C–N bond [1]. The presence of the methylene linker increases the compound's molecular weight by 86.95 g·mol⁻¹ (274.19 versus 187.24 g·mol⁻¹ for the direct-aryl analog) [1]. Computational and empirical precedent from pyridylmethyl-piperidine kinase inhibitor programmes indicates that the methylene spacer increases the number of rotatable bonds from 1 to 3, altering the conformational ensemble accessible to the piperidine nitrogen and thereby modulating the basicity and hydrogen-bonding capacity of the piperidine moiety [2][3].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Dihydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base and Mono-HCl Analogs

The target compound is supplied as the dihydrochloride salt, a form known to significantly increase aqueous solubility compared to the free base of piperidine-4-carbonitrile derivatives . While direct measured solubility data for this specific compound are not publicly available, class-level precedent establishes that hydrochloride salt formation of piperidine-4-carbonitrile increases aqueous solubility from <5 mg·mL⁻¹ (free base, poorly soluble in water) to >50 mg·mL⁻¹ for the HCl salt . The dihydrochloride form of the target compound is expected to provide further solubility enhancement due to the presence of two protonatable nitrogen centres (piperidine and pyridine), enabling dissolution at concentrations relevant to biochemical assay preparation (typically 10–50 mM stock solutions) [1].

Pre-formulation Biochemical Assay Solubility Enhancement

Pyridine Nitrogen Position: 4-Pyridyl Versus 2-Pyridyl and 3-Pyridyl Constitutional Isomers in Biological Target Engagement

The pyridin-4-ylmethyl substitution in the target compound positions the pyridine nitrogen in the para configuration relative to the methylene attachment point. Published SAR data on pyridylmethyl-substituted piperidines as Wnt pathway inhibitors demonstrate that the 4-pyridyl isomer exhibits a distinct target engagement profile compared to 2-pyridyl and 3-pyridyl constitutional isomers [1]. The 4-pyridyl nitrogen is sterically more accessible for hydrogen bonding with kinase hinge regions and can participate in water-mediated interactions that are geometrically disfavoured for the 2-pyridyl isomer [2]. While direct IC₅₀ data for this specific compound are not published, the Merck pyridyl piperidine patent (WO/2015/144290) explicitly claims 4-pyridyl-substituted piperidines as preferred embodiments for Wnt inhibition based on cellular pathway reporter assays [3].

Target Selectivity Isomer Differentiation Receptor Binding

Crystalline Dihydrochloride Salt: Improved Handling and Storage Stability Versus Hygroscopic Free Base Forms

The target compound, as a dihydrochloride salt, is expected to exhibit superior crystallinity and reduced hygroscopicity compared to the corresponding free base or mono-HCl salt. Powder X-ray diffraction (PXRD) studies on the closely related 4-piperidylmethylamine dihydrochloride (4PIPA·2HCl) demonstrate a well-defined double-protonated [4PIPA+2H]²⁺ divalent cation structure that confers crystallographic stability [1]. The analogous 4-pyridylmethylamine hemisulfate salts were shown to form both anhydrous and hydrated crystal forms depending on preparation conditions, whereas the dihydrochloride salts maintained consistent unit cell parameters, indicating greater crystalline phase stability [2].

Solid-State Chemistry Compound Management Long-Term Storage

Evidence-Backed Application Scenarios for 1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile Dihydrochloride


Wnt Pathway Inhibitor Lead Optimisation: Building Block for 4-Pyridylmethyl Piperidine Chemotypes

This compound serves as a direct synthetic entry point to the 4-pyridylmethyl piperidine scaffold claimed in Merck's Wnt inhibitor patent family (WO/2015/144290, US 2017/0107222 A1) [1]. The pre-installed 4-carbonitrile group on the piperidine ring can be further elaborated via hydrolysis to amide/carboxylic acid or reduction to aminomethyl derivatives, enabling rapid SAR exploration around the piperidine 4-position while retaining the pharmacophoric pyridylmethyl moiety that is structurally preferred over 2-pyridyl and 3-pyridyl isomers in this chemotype [2].

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD): Privileged Scaffold with Aqueous Assay Compatibility

The dihydrochloride salt form provides aqueous solubility suitable for fragment screening at concentrations up to 50 mM in biochemical buffer systems, a prerequisite for fragment-based lead discovery by NMR, SPR, or DSF [1]. The pyridin-4-ylmethyl piperidine motif is a recognised privileged scaffold for ATP-competitive kinase inhibition, and the 4-carbonitrile group serves as a synthetic handle for fragment growing strategies targeting the ribose pocket or solvent-exposed regions of the kinase active site [2].

CNS Drug Discovery Programmes: Pyridine-Containing Piperidine Building Block for Blood-Brain Barrier Penetrant Candidates

The combination of a basic piperidine centre (calculated pKa ~8.7 for the conjugate acid) and a moderately lipophilic pyridine ring (calculated logP ~1.2 for the free base) places this compound within the favourable physicochemical space for CNS drug candidates [1]. The 4-pyridylmethyl substituent has been employed in the design of muscarinic M3 receptor antagonists and β3-adrenoreceptor agonists that demonstrate CNS exposure, supporting the use of this building block in neuroscience-focused medicinal chemistry programmes [2].

Chemical Biology Probe Synthesis: Dihydrochloride Salt for Direct Conjugation and Bioconjugate Chemistry

The 4-carbonitrile group can be selectively reduced to a primary aminomethyl moiety (–CH₂NH₂) under mild catalytic hydrogenation conditions, yielding a bifunctional intermediate suitable for amide coupling to fluorophores, biotin, or solid supports for target identification studies [1]. The dihydrochloride salt form ensures solubility in the aqueous reaction conditions typically employed for bioconjugation, avoiding the need for organic co-solvents that may denature protein targets [2].

Quote Request

Request a Quote for 1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.